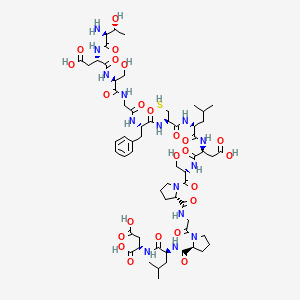

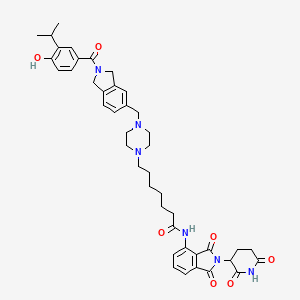

PROTAC Hsp90|A degrader 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

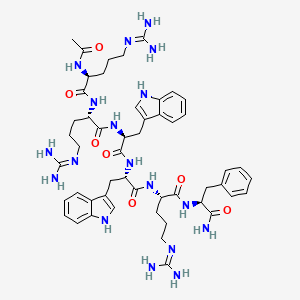

La synthèse du dégradeur PROTAC Hsp90|A 1 implique la conception et l'évaluation de chimères de ciblage de la protéolyse (PROTAC). La voie de synthèse comprend généralement la conjugaison d'un ligand pour la protéine cible (Hsp90α) avec un ligand pour une ligase E3 ubiquitine, reliés par un lieur. Les conditions de réaction impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

Les méthodes de production industrielle pour le dégradeur PROTAC Hsp90|A 1 ne sont pas largement documentées. l'approche générale impliquerait la mise à l'échelle du processus de synthèse en laboratoire, l'optimisation des conditions de réaction pour des rendements plus élevés et la garantie de la pureté du produit final grâce à diverses techniques de purification telles que la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le dégradeur PROTAC Hsp90|A 1 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques. Les conditions de réaction impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations chimiques souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent donner des dérivés oxydés du composé, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de recherche scientifique

Le dégradeur PROTAC Hsp90|A 1 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes de dégradation des protéines et la conception des PROTAC.

Biologie : Employé dans des études cellulaires pour étudier le rôle de Hsp90α dans divers processus biologiques.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement du cancer du sein et d'autres cancers en ciblant la dégradation de Hsp90α.

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques basées sur la dégradation ciblée des protéines

Mécanisme d'action

Le mécanisme d'action du dégradeur PROTAC Hsp90|A 1 implique le recrutement d'une ligase E3 ubiquitine vers la protéine cible Hsp90α. Cela conduit à l'ubiquitination de Hsp90α, le marquant pour la dégradation par le protéasome. La dégradation de Hsp90α perturbe sa fonction dans la stabilisation et l'activation des protéines clientes, inhibant ainsi la prolifération des cellules cancéreuses .

Applications De Recherche Scientifique

PROTAC Hsp90|A degrader 1 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of protein degradation and the design of PROTACs.

Biology: Employed in cellular studies to investigate the role of Hsp90α in various biological processes.

Medicine: Explored as a potential therapeutic agent for the treatment of breast cancer and other cancers by targeting Hsp90α for degradation.

Industry: Utilized in the development of new drugs and therapeutic strategies based on targeted protein degradation

Mécanisme D'action

The mechanism of action of PROTAC Hsp90|A degrader 1 involves the recruitment of an E3 ubiquitin ligase to the target protein Hsp90α. This leads to the ubiquitination of Hsp90α, marking it for degradation by the proteasome. The degradation of Hsp90α disrupts its function in stabilizing and activating client proteins, thereby inhibiting the proliferation of cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le dégradeur PROTAC Hsp90|A 1 est unique dans sa capacité à dégrader sélectivement Hsp90α par le biais du mécanisme PROTAC, qui implique le recrutement d'une ligase E3 ubiquitine et la dégradation protéasomique subséquente. Cette approche offre des avantages par rapport aux inhibiteurs traditionnels en éliminant complètement la protéine cible plutôt que de simplement inhiber son activité .

Propriétés

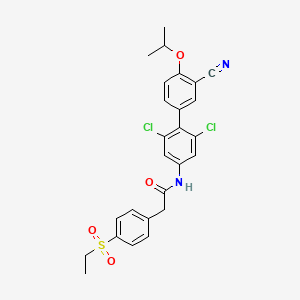

Formule moléculaire |

C43H50N6O7 |

|---|---|

Poids moléculaire |

762.9 g/mol |

Nom IUPAC |

N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]-7-[4-[[2-(4-hydroxy-3-propan-2-ylbenzoyl)-1,3-dihydroisoindol-5-yl]methyl]piperazin-1-yl]heptanamide |

InChI |

InChI=1S/C43H50N6O7/c1-27(2)33-23-29(13-15-36(33)50)41(54)48-25-30-12-11-28(22-31(30)26-48)24-47-20-18-46(19-21-47)17-6-4-3-5-10-37(51)44-34-9-7-8-32-39(34)43(56)49(42(32)55)35-14-16-38(52)45-40(35)53/h7-9,11-13,15,22-23,27,35,50H,3-6,10,14,16-21,24-26H2,1-2H3,(H,44,51)(H,45,52,53) |

Clé InChI |

LHEOCGZFVGFDNZ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=C(C=CC(=C1)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)CCCCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)

![3-[(1R,2R,4aS,6R,8aR)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalene-1-carbonyl]-5-[(1R,2S,5R,6R)-2,5-dihydroxy-7-oxabicyclo[4.1.0]heptan-2-yl]-1,4-dihydroxypyridin-2-one](/img/structure/B12376004.png)

![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)